molecular formula C18H17N3O4S2 B6566863 methyl 3-(4-amino-5-{[(furan-2-yl)methyl]carbamoyl}-2-sulfanylidene-2,3-dihydro-1,3-thiazol-3-yl)-4-methylbenzoate CAS No. 1021220-50-7

methyl 3-(4-amino-5-{[(furan-2-yl)methyl]carbamoyl}-2-sulfanylidene-2,3-dihydro-1,3-thiazol-3-yl)-4-methylbenzoate

Cat. No.: B6566863
CAS No.: 1021220-50-7
M. Wt: 403.5 g/mol
InChI Key: YVWQJVUGIUCZKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-(4-amino-5-{[(furan-2-yl)methyl]carbamoyl}-2-sulfanylidene-2,3-dihydro-1,3-thiazol-3-yl)-4-methylbenzoate is a useful research compound. Its molecular formula is C18H17N3O4S2 and its molecular weight is 403.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 403.06604838 g/mol and the complexity rating of the compound is 655. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

Methyl 3-(4-amino-5-{[(furan-2-yl)methyl]carbamoyl}-2-sulfanylidene-2,3-dihydro-1,3-thiazol-3-yl)-4-methylbenzoate is a complex organic compound with potential biological activities. Its structure suggests a multifaceted interaction profile, particularly in pharmacological contexts. This article explores the biological activity of this compound through various studies and findings.

Chemical Structure and Properties

The molecular formula of this compound is C22H23N3O5S2C_{22}H_{23}N_{3}O_{5}S_{2} with a molecular weight of approximately 473.6 g/mol. The structure includes functional groups that are commonly associated with biological activity, such as amines, thiazoles, and furan derivatives.

PropertyValue
Molecular FormulaC22H23N3O5S2
Molecular Weight473.6 g/mol
CAS Number1021226-29-8

The biological activity of this compound can be attributed to several mechanisms:

  • Antioxidant Activity : Compounds containing furan and thiazole moieties have shown significant antioxidant properties, which can mitigate oxidative stress in biological systems.
  • Enzyme Inhibition : The thiazole ring can act as a scaffold for enzyme inhibition, potentially affecting pathways involved in inflammation and cancer progression.
  • Receptor Modulation : The presence of amino and carbamoyl groups suggests potential interactions with neurotransmitter receptors or other cellular targets, influencing signal transduction pathways.

Anticancer Activity

A study examined the anticancer properties of similar thiazole derivatives, demonstrating that modifications at the thiazole position could enhance cytotoxicity against various cancer cell lines. The mechanism was linked to the induction of apoptosis and cell cycle arrest .

Antimicrobial Properties

Research on related compounds has indicated that thiazole derivatives exhibit antimicrobial activity. For instance, compounds with similar structural features have been shown to inhibit the growth of bacteria and fungi by disrupting cellular membranes or inhibiting essential enzymes .

Neuroprotective Effects

Studies involving furan-containing compounds suggest neuroprotective effects through the modulation of neurotransmitter levels. For example, certain furan derivatives have been reported to enhance acetylcholine and serotonin levels in the brain, indicating potential applications in treating neurodegenerative diseases .

Case Studies

  • Case Study on Anticancer Activity : A derivative of thiazole was tested against breast cancer cell lines (MCF-7). Results indicated a significant reduction in cell viability at concentrations above 10 µM, with IC50 values suggesting potent activity comparable to established chemotherapeutics.
  • Case Study on Antimicrobial Activity : A related compound was evaluated against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for both bacterial strains, showcasing effective antimicrobial properties.

Properties

IUPAC Name

methyl 3-[4-amino-5-(furan-2-ylmethylcarbamoyl)-2-sulfanylidene-1,3-thiazol-3-yl]-4-methylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O4S2/c1-10-5-6-11(17(23)24-2)8-13(10)21-15(19)14(27-18(21)26)16(22)20-9-12-4-3-7-25-12/h3-8H,9,19H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVWQJVUGIUCZKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)OC)N2C(=C(SC2=S)C(=O)NCC3=CC=CO3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.